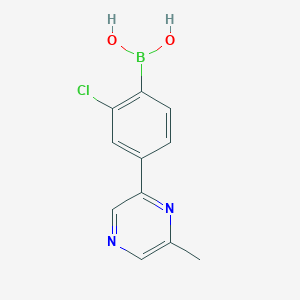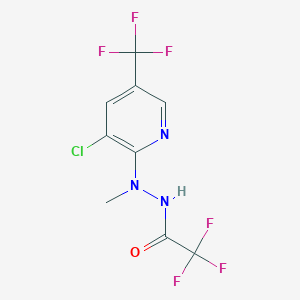
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
Vue d'ensemble
Description
“N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethyl group and a chloro group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Applications De Recherche Scientifique
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines and its derivatives have significant applications in the agrochemical and pharmaceutical industries .
- The major use of these derivatives is in the protection of crops from pests .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
-
Bacterial Phosphopantetheinyl Transferase Inhibition
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of trifluoromethylpyridine, is a potent inhibitor of bacterial phosphopantetheinyl transferase .
- This compound attenuates secondary metabolism and thwarts bacterial growth .
- It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
- ML267 was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
- It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .
-
Active Ingredient in Agrochemicals and Pharmaceuticals
- Trifluoromethylpyridines and its derivatives are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- The major use of these derivatives is in the protection of crops from pests .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
-
Inhibition of Bacterial Phosphopantetheinyl Transferase
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a derivative of trifluoromethylpyridine, is a potent inhibitor of bacterial phosphopantetheinyl transferase .
- This compound attenuates secondary metabolism and thwarts bacterial growth .
- It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
- ML267 was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
- It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .
-
Active Ingredient in Medicaments
- Trifluoromethylpyridines and its derivatives are used as key structural motifs in active pharmaceutical ingredients .
- Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains trifluoromethylpyridine .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
-
Inhibition of PI3Ks
- Alpelisib, a medicament that contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage, is used to inhibit PI3Ks .
- PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .
Orientations Futures
Propriétés
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N'-methylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6N3O/c1-19(18-7(20)9(14,15)16)6-5(10)2-4(3-17-6)8(11,12)13/h2-3H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPSBUYGDWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




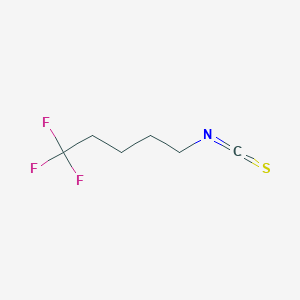
![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
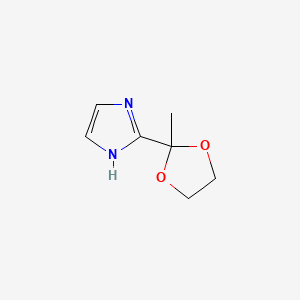
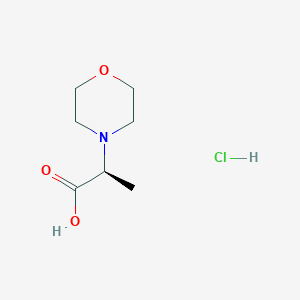
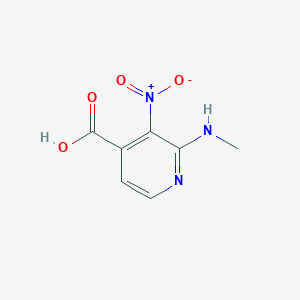
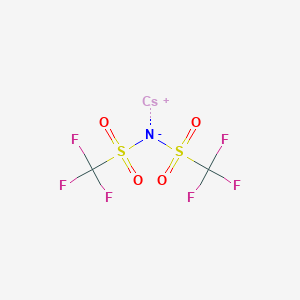
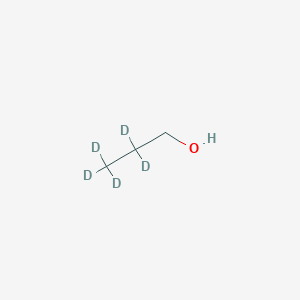
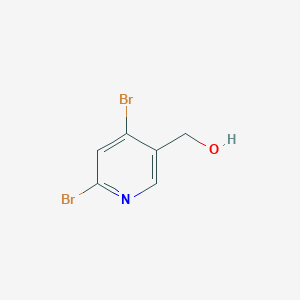
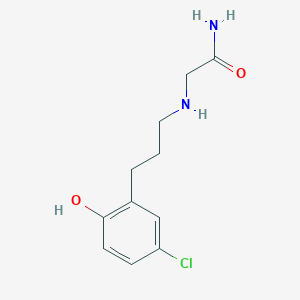
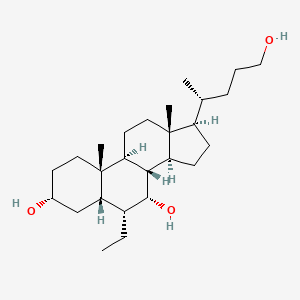
![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
